N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide
Description
N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a tert-butyl group, and a benzoyl moiety substituted with chlorine and fluorine atoms
Properties
IUPAC Name |
N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O2/c1-17(2,3)21-16(24)22-8-6-12(7-9-22)20-15(23)11-4-5-14(19)13(18)10-11/h4-5,10,12H,6-9H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFZNBIZHRLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Benzoyl Moiety: The benzoyl group, substituted with chlorine and fluorine, is introduced through acylation reactions. This step often involves the use of benzoyl chloride derivatives and appropriate catalysts.
Final Coupling: The final step involves coupling the benzoyl-substituted piperidine with the carboxamide group, typically using coupling reagents like carbodiimides under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl moiety, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers utilize this compound to study its interactions with biological macromolecules and its role in modulating biochemical pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-[(3-chlorobenzoyl)amino]piperidine-1-carboxamide: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
N-tert-butyl-4-[(4-fluorobenzoyl)amino]piperidine-1-carboxamide: Lacks the chlorine substitution, potentially altering its chemical properties and interactions.
N-tert-butyl-4-[(3-chloro-4-methylbenzoyl)amino]piperidine-1-carboxamide: Substitutes a methyl group for the fluorine, which can influence its steric and electronic characteristics.
Uniqueness
N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the benzoyl moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
